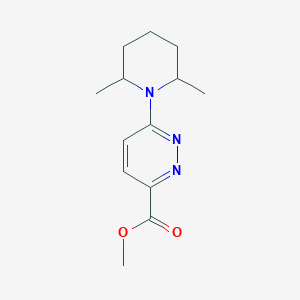

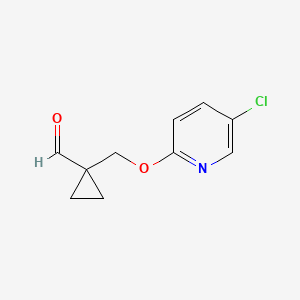

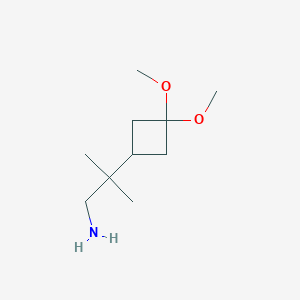

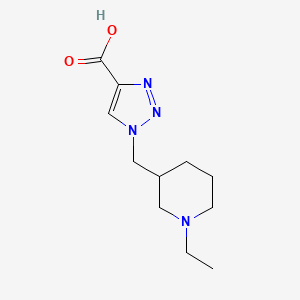

![molecular formula C15H19ClN2 B1479493 3-(8-アザビシクロ[3.2.1]オクタン-3-イル)-1H-インドール塩酸塩 CAS No. 467449-53-2](/img/structure/B1479493.png)

3-(8-アザビシクロ[3.2.1]オクタン-3-イル)-1H-インドール塩酸塩

説明

The compound “3-(8-azabicyclo[3.2.1]octan-3-yl)-1H-indole hydrochloride” is a derivative of the 8-azabicyclo[3.2.1]octane scaffold . This scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .

Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . As an alternative, there are a number of important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Chemical Reactions Analysis

The synthesis of the 8-azabicyclo[3.2.1]octane scaffold involves a number of chemical reactions, including asymmetric 1,3-dipolar cycloadditions . The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities .科学的研究の応用

トロパンアルカロイドの合成

この化合物の一部である8-アザビシクロ[3.2.1]オクタン骨格は、トロパンアルカロイドファミリーの中心核です . これらのアルカロイドは、さまざまな興味深い生物活性を持っています . この基本構造を立体選択的に調製する研究は、世界中の多くの研究グループの注目を集めています .

脱対称化プロセス

この化合物は、アキラルなトロピノン誘導体から始まる脱対称化プロセスで使用できます . このプロセスは、8-アザビシクロ[3.2.1]オクタン構造の合成における立体化学制御を実現する別の方法です .

原料および中間体

この化合物は、有機合成で使用される重要な原料および中間体として使用されます . 農薬、製薬、染料の分野で特に役立ちます .

線虫駆除活性

この化合物は、線虫駆除活性を有する他の化合物の合成に使用できます . たとえば、3-[(4-メトキシフェニル)イミノ]-2-(8-メチル-8-アザビシクロ[3.2.1]オクタン-3-イル)-2,3-ジヒドロ-1H-イソインドール-1-オンは、この化合物から合成された化合物であり、根粒線虫に対して有意な阻害活性を示しました .

神経疾患および精神疾患の治療

この化合物を使用して合成できるトロパンアルカロイドは、パーキンソン病、うつ病、統合失調症、パニック障害などの神経疾患および精神疾患の治療に関連する潜在的な治療薬としてテストされています .

作用機序

Target of Action

The compound 3-(8-azabicyclo[3.2.1]octan-3-yl)-1H-indole hydrochloride is primarily associated with the family of tropane alkaloids . Tropane alkaloids are known for their wide array of interesting biological activities .

Mode of Action

The compound interacts with its targets through a series of biochemical reactions. The 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the compound, plays a crucial role in these interactions . The stereochemical control in these interactions is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .

Biochemical Pathways

The compound affects various biochemical pathways due to its interaction with the tropane alkaloids family . These pathways are responsible for a wide array of biological activities .

Pharmacokinetics

The pharmacokinetics of 3-(8-azabicyclo[32The compound’s interaction with the tropane alkaloids family suggests that it may have similar adme (absorption, distribution, metabolism, and excretion) properties to other tropane alkaloids .

Result of Action

The compound exhibits a range of biological activities due to its interaction with the tropane alkaloids family . For instance, some derivatives of the compound have shown good nematicidal activities against Meloidogyne incognita .

生化学分析

Biochemical Properties

3-(8-azabicyclo[3.2.1]octan-3-yl)-1H-indole hydrochloride plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with serotonin receptors, particularly the 5-HT3 receptor, which is a significant monoamine neurotransmitter receptor involved in various physiological activities such as mood regulation, appetite, and sleep . The nature of these interactions involves binding to the receptor sites, thereby modulating their activity and influencing downstream signaling pathways.

Cellular Effects

The effects of 3-(8-azabicyclo[3.2.1]octan-3-yl)-1H-indole hydrochloride on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with serotonin receptors can lead to changes in intracellular calcium levels, which in turn affects various cellular processes such as neurotransmitter release, gene transcription, and metabolic activity . Additionally, it has been shown to have nematicidal activity, indicating its potential impact on cellular metabolism and viability in certain organisms .

Molecular Mechanism

At the molecular level, 3-(8-azabicyclo[3.2.1]octan-3-yl)-1H-indole hydrochloride exerts its effects through specific binding interactions with biomolecules. It acts as a ligand for serotonin receptors, particularly the 5-HT3 receptor, where it binds to the receptor site and modulates its activity . This binding can lead to either inhibition or activation of the receptor, depending on the specific context and concentration of the compound. Additionally, it can influence gene expression by modulating transcription factors and other regulatory proteins involved in gene transcription .

Temporal Effects in Laboratory Settings

The temporal effects of 3-(8-azabicyclo[3.2.1]octan-3-yl)-1H-indole hydrochloride in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that the compound remains stable under controlled laboratory conditions, with minimal degradation over time . Long-term studies have shown that it can have sustained effects on cellular function, particularly in terms of modulating receptor activity and influencing gene expression .

Dosage Effects in Animal Models

The effects of 3-(8-azabicyclo[3.2.1]octan-3-yl)-1H-indole hydrochloride vary with different dosages in animal models. At lower dosages, it has been shown to have beneficial effects on mood regulation and cognitive function by modulating serotonin receptor activity . At higher dosages, it can lead to toxic or adverse effects, such as disruptions in cellular metabolism and viability . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing toxicity .

Metabolic Pathways

3-(8-azabicyclo[3.2.1]octan-3-yl)-1H-indole hydrochloride is involved in various metabolic pathways, particularly those related to serotonin metabolism. It interacts with enzymes such as monoamine oxidase, which is involved in the breakdown of serotonin . This interaction can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of 3-(8-azabicyclo[3.2.1]octan-3-yl)-1H-indole hydrochloride within cells and tissues involve specific transporters and binding proteins. It has been observed to interact with serotonin transporters, which facilitate its uptake and distribution within neuronal cells . This interaction influences its localization and accumulation within specific cellular compartments, thereby modulating its overall activity and function .

Subcellular Localization

The subcellular localization of 3-(8-azabicyclo[3.2.1]octan-3-yl)-1H-indole hydrochloride is primarily within the neuronal cells, particularly in the synaptic vesicles where it interacts with serotonin receptors . Targeting signals and post-translational modifications play a role in directing the compound to specific compartments or organelles, thereby influencing its activity and function .

特性

IUPAC Name |

3-(8-azabicyclo[3.2.1]octan-3-yl)-1H-indole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2.ClH/c1-2-4-15-13(3-1)14(9-16-15)10-7-11-5-6-12(8-10)17-11;/h1-4,9-12,16-17H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCDGEKHQTAMYHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1N2)C3=CNC4=CC=CC=C43.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。